Cas no 1262002-27-6 (3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol)
3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol Chemical and Physical Properties
Names and Identifiers
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- MFCD18315858
- 1262002-27-6
- DTXSID90686211
- 5-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
- 3-CHLORO-5-[4-(PIPERIDIN-1-YLSULFONYL)PHENYL]PHENOL
- 3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%
- 3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol
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- MDL: MFCD18315858
- Inchi: 1S/C17H18ClNO3S/c18-15-10-14(11-16(20)12-15)13-4-6-17(7-5-13)23(21,22)19-8-2-1-3-9-19/h4-7,10-12,20H,1-3,8-9H2
- InChI Key: PAOFDHYNNLJVQB-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C1C=CC(=CC=1)S(N1CCCCC1)(=O)=O)O
Computed Properties
- Exact Mass: 351.0695923Da
- Monoisotopic Mass: 351.0695923Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 479
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 66Ų
3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322064-5 g |
3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%; . |
1262002-27-6 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
| abcr | AB322064-5g |
3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%; . |
1262002-27-6 | 95% | 5g |
€1159.00 | 2025-04-21 |
3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol Suppliers
3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol
Professional Introduction to 3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (CAS No. 1262002-27-6)
3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, with the chemical identifier CAS No. 1262002-27-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of both chloro and sulfonyl functional groups, coupled with a piperidine moiety, makes this compound a versatile scaffold for further chemical modifications and biological evaluations.
The compound's structure consists of a phenol core substituted at the 3-position with a chloro group and at the 5-position with a phenyl ring that is further functionalized with a piperidin-1-ylsulfonyl group. This specific arrangement of functional groups contributes to its potential reactivity and interaction with biological targets. The piperidin-1-ylsulfonyl moiety, in particular, is known for its ability to enhance binding affinity and selectivity in drug-like molecules, making it a valuable component in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have shown that the 3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol can interact with various biological receptors, including those involved in inflammatory pathways and neurodegenerative diseases. These interactions are thought to be mediated by the hydrophobic interactions between the aromatic rings and the electrostatic interactions between the charged sulfonyl group and the receptor's active site.
In vitro studies have begun to explore the pharmacological properties of this compound. Initial experiments suggest that it may exhibit inhibitory effects on certain enzymes and receptors, which could be beneficial in treating conditions such as chronic inflammation and neurodegenerative disorders. The chloro group on the phenol ring is particularly noteworthy, as it can participate in hydrogen bonding interactions, further stabilizing the compound-receptor complex.
The synthesis of 3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the sulfonyl group is a critical step, often requiring protective group strategies to prevent unwanted side reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired aryl-piperidine linkage efficiently.
The role of chirality in pharmaceutical compounds cannot be overstated. While this particular derivative is not chiral, future modifications could introduce stereocenters to enhance selectivity and reduce off-target effects. Researchers are also exploring ways to improve the solubility and bioavailability of such compounds through structural modifications.
The development of novel drug candidates is a multi-faceted process that requires collaboration across various disciplines, including organic chemistry, medicinal chemistry, pharmacology, and bioinformatics. The compound 3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol represents an exciting opportunity for further research and development. Its unique structural features make it a promising candidate for addressing unmet medical needs.
As our understanding of disease mechanisms continues to evolve, so does our ability to design targeted therapies. Computational methods are playing an increasingly important role in identifying promising candidates like 3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol early in the drug discovery process. These methods allow researchers to screen large libraries of compounds rapidly, identifying those with the highest potential for success.
The future directions for research on this compound include exploring its mechanism of action in greater detail and evaluating its efficacy in animal models. Additionally, studies could focus on developing analogues with improved pharmacokinetic properties. The combination of experimental and computational approaches will be essential in unlocking the full therapeutic potential of this molecule.
In conclusion, 3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (CAS No. 1262002-27-6) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for developing novel therapeutic agents. With continued research and development, this compound could contribute to advancements in treating various diseases.
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